molecular formula C27H25BrN2O3 B12853269 (9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate

(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate

Cat. No.: B12853269
M. Wt: 505.4 g/mol
InChI Key: PNNZVPVTGHUODL-YUHGSZGMSA-N
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Description

(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate: is a complex organic compound that features a fluorenylmethyl protecting group and a brominated pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrroloquinoline Core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Bromine Atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Protection of the Hydroxyl Group: The hydroxyl group is protected using the fluorenylmethyl group, which can be introduced via a reaction with fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, (9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the development of drugs with improved efficacy and selectivity.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the fluorenylmethyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl (3aR,4R,6aR)-4-(4-cyanophenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride
  • (9H-Fluoren-9-yl)methyl (3aR,4R,6aR)-4-(3-cyanophenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride

Uniqueness

Compared to similar compounds, (9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate is unique due to the presence of the bromine atom and the specific configuration of the pyrroloquinoline core. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H25BrN2O3

Molecular Weight

505.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate

InChI

InChI=1S/C27H25BrN2O3/c28-16-9-10-24-22(13-16)26-21(25(14-31)29-24)11-12-30(26)27(32)33-15-23-19-7-3-1-5-17(19)18-6-2-4-8-20(18)23/h1-10,13,21,23,25-26,29,31H,11-12,14-15H2/t21-,25+,26?/m1/s1

InChI Key

PNNZVPVTGHUODL-YUHGSZGMSA-N

Isomeric SMILES

C1CN(C2[C@H]1[C@@H](NC3=C2C=C(C=C3)Br)CO)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1CN(C2C1C(NC3=C2C=C(C=C3)Br)CO)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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